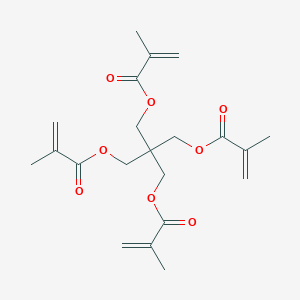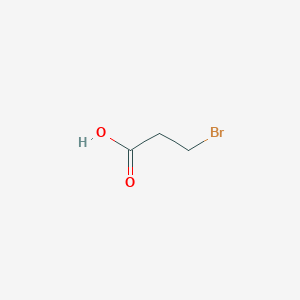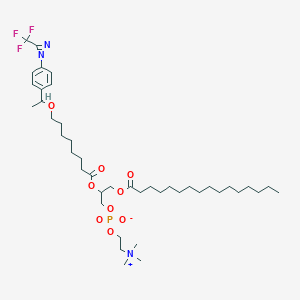
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine derivatives involves several steps, including formylation, methylation, and reduction processes. For instance, (6R,S)-5-Formyl-6-methyl-5,6,7,8-tetrahydropterines were obtained through the formylation of corresponding tetrahydropterines with formic acid, highlighting the complexity and specificity of synthesizing such compounds (Ganguly, Bieri, & Viscontini, 1981).
Molecular Structure Analysis
The molecular structure of 6-methyl-7,8-dihydropterine-monohydrochloride-monohydrate was determined by X-ray analysis, revealing a protonated molecule at the N(5)-position with a planar configuration. Such studies are crucial for understanding the interactions and reactivity of the molecule (Bieri, 1977).
Chemical Reactions and Properties
The chemical reactions involving (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride can be complex, with its behavior in solution indicating the presence of rotamers and its susceptibility to oxidation. The understanding of these reactions is essential for manipulating the compound for specific purposes (Dántola, Vignoni, Capparelli, Lorente, & Thomas, 2008).
Physical Properties Analysis
The study of physical properties, such as crystal structure and conformation, provides insights into the stability and reactivity of the molecule. For example, the crystal structure analysis of various methylated tetrahydropterines has helped elucidate their stability and potential reactivity (Bieri & Viscontini, 1977).
Chemical Properties Analysis
Electrochemical studies have shown that the oxidation of 6-methyl-5,6,7,8-tetrahydropterine occurs through a quasi-reversible process, leading to the formation of various oxidized and hydrated species. Such analyses are vital for understanding the compound's behavior in biological systems and its potential applications (Karber & Dryhurst, 1982).
Wissenschaftliche Forschungsanwendungen
Substrate for Phenylalanine Hydroxylating System : 6,6-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride has been identified as a potential substrate for the phenylalanine hydroxylating system (Armarego & Waring, 1982).
Methylation and Demethylation Studies : The chemical transformation of 6-methyl-5,6,7,8-tetrahydropterin into various methylated forms, and their subsequent demethylation, has been studied (Armarego & Schou, 1978).
Cyanobacteria Research : 6-Aminomethyl-5,6,7,8-tetrahydropterin is a crucial compound in studying cyanobacteria (Waring, 1988).
Model Compound for Enzymatic Reactions : 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine serves as a model compound for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate (Whiteley, Drais, & Huennekens, 1969).
Melanogenesis Inhibition : Tetrahydropterines can inhibit melanogenesis through non-enzymatic inhibition and by acting as substrates for tyrosinase (García-Molina et al., 2009).
Therapeutic Applications in Phenylketonuria : 6α-N(5)-methyl-5,6,7,8-tetrahydro-L-biopterin2 HC1, a derivative of biological interest, has been used therapeutically in atypical phenylketonuria for years (Bosshard, Heizmann, & Viscontini, 1993).
Electrochemistry and Oxidation Studies : The electrochemical oxidation of various tetrahydropterin compounds, including 6-methyl-5,6,7,8-tetrahydropterin, has been a subject of interest (Karber & Dryhurst, 1982; 1984).
Crystal Structure Analysis : The crystal structure of various derivatives of tetrahydropterin, including 6-methyl-7,8-dihydropterine-monohydrochloride-monohydrate, has been determined (Bieri, 1977).
Stereochemistry Studies : The stereochemical properties of acylated tetrahydropterine derivatives have been explored, including the reactivity of nitrogen atoms in these compounds (Weber & Viscontini, 1977).
Redox Reactions with Copper(II) : The redox reaction between Copper(II) and 6,7-dimethyl-5,6,7,8-tetrahydropterin dihydrochloride has been established (Funahashi et al., 1994).
Eigenschaften
IUPAC Name |
2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQLORLCFAZASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585225 | |
| Record name | 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride | |
CAS RN |
69113-63-9 | |
| Record name | 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)


![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)


![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)




